2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that features a quinoline and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 3,4-dihydroquinoline derivatives with pyridazine derivatives under specific conditions. One common method involves the use of urea or potassium thiocyanate as reagents . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction yields tetrahydroquinoline derivatives .
Scientific Research Applications
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyridazine ring can interact with various enzymes, inhibiting their activity and affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinolin-1(2H)-amine: This compound shares the quinoline moiety but lacks the pyridazine ring.
6-methylpyridazin-3(2H)-one: This compound shares the pyridazine ring but lacks the quinoline moiety.
Uniqueness
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is unique due to the combination of the quinoline and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-8-9-15(20)19(17-12)11-16(21)18-10-4-6-13-5-2-3-7-14(13)18/h2-3,5,7-9H,4,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHHSZHCZCFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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